molecular formula C12H20O2 B14530409 3-Ethylidene-5-hexyloxolan-2-one CAS No. 62527-66-6

3-Ethylidene-5-hexyloxolan-2-one

Cat. No.: B14530409
CAS No.: 62527-66-6
M. Wt: 196.29 g/mol
InChI Key: RXQWFQFQMKSHAL-UHFFFAOYSA-N
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Description

3-Ethylidene-5-hexyloxolan-2-one is an organic compound with the molecular formula C12H20O2. It is a member of the oxolanone family, characterized by a five-membered lactone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylidene-5-hexyloxolan-2-one typically involves the reaction of hexanal with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the desired lactone ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Ethylidene-5-hexyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols .

Scientific Research Applications

3-Ethylidene-5-hexyloxolan-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Ethylidene-5-hexyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylidene-5-hexyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62527-66-6

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

3-ethylidene-5-hexyloxolan-2-one

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-11-9-10(4-2)12(13)14-11/h4,11H,3,5-9H2,1-2H3

InChI Key

RXQWFQFQMKSHAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC(=CC)C(=O)O1

Origin of Product

United States

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